molecular formula C18H22N2O2S B2617347 Benzofuran-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320222-67-9

Benzofuran-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2617347
M. Wt: 330.45
InChI Key: HBLNIBYXWNHUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuran-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that belongs to the class of benzodiazepines. It has been studied for its potential use in scientific research applications, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Evaluation : Shankar et al. (2016) synthesized a series of novel benzofuran-based analogues, demonstrating potent antibacterial and antifungal activities. These compounds were evaluated through docking studies, showing a good correlation with their experimental inhibitory potencies (Shankar et al., 2016).
  • Antiproliferative Effects : Parekh et al. (2011) described the synthesis of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanones and their studies on antiproliferative effects and reversal of multidrug resistance in human cancer cells, highlighting compounds with significant biological interest (Parekh et al., 2011).
  • Anticholinesterase Agents : Luo et al. (2005) reported on the synthesis of novel anticholinesterase agents based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, presenting compounds with potent inhibitory activity against human acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).

Synthetic Applications and Methodologies

  • N-Alkylation for Synthesis : Chen et al. (2014) demonstrated the N-alkylation of 2-aminobenzonitriles, facilitating the synthesis of biologically interesting compounds through a novel synthetic utility, which could form a basis for discovering new bioactive compounds (Chen et al., 2014).
  • C-H Functionalization : Rodina et al. (2016) presented a method for C-H functionalization of aliphatic compounds by photochemical reaction of diazoketones without elimination of nitrogen, offering a unique approach for synthesizing N-substituted hydrazones or bis-hydrazonoethanes (Rodina et al., 2016).

properties

IUPAC Name

1-benzofuran-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(17-12-14-4-1-2-5-16(14)22-17)20-8-3-7-19(9-10-20)15-6-11-23-13-15/h1-2,4-5,12,15H,3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLNIBYXWNHUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

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